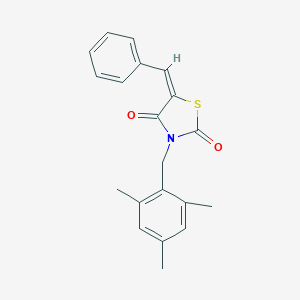![molecular formula C21H18BrNO3S2 B376282 ETHYL 4-(4-BROMOPHENYL)-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE CAS No. 296890-39-6](/img/structure/B376282.png)
ETHYL 4-(4-BROMOPHENYL)-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-(4-BROMOPHENYL)-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring, a bromophenyl group, and a phenylsulfanylacetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BROMOPHENYL)-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction using bromine or a brominating agent.
Attachment of the Phenylsulfanylacetyl Group: This step involves the reaction of the thiophene derivative with phenylsulfanylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 4-(4-BROMOPHENYL)-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
ETHYL 4-(4-BROMOPHENYL)-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductive polymers.
Mécanisme D'action
The mechanism of action of ETHYL 4-(4-BROMOPHENYL)-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-(4-chlorophenyl)-2-{[(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate
- Ethyl 4-(4-fluorophenyl)-2-{[(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate
- Ethyl 4-(4-methylphenyl)-2-{[(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate
Uniqueness
ETHYL 4-(4-BROMOPHENYL)-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
296890-39-6 |
|---|---|
Formule moléculaire |
C21H18BrNO3S2 |
Poids moléculaire |
476.4g/mol |
Nom IUPAC |
ethyl 4-(4-bromophenyl)-2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H18BrNO3S2/c1-2-26-21(25)19-17(14-8-10-15(22)11-9-14)12-28-20(19)23-18(24)13-27-16-6-4-3-5-7-16/h3-12H,2,13H2,1H3,(H,23,24) |
Clé InChI |
BPNJTSBCCFLPKQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)CSC3=CC=CC=C3 |
SMILES canonique |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)CSC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(3,5-dichloro-2-hydroxybenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B376200.png)
![Ethyl 2-[(2-hydroxy-5-methylbenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B376203.png)
![ethyl 2-[(2-hydroxy-5-methylbenzyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B376204.png)
![N-{[2-(4-ethoxyphenyl)-4-(4-methylphenyl)-4H-chromen-3-yl]methyl}-N,N-dimethylamine](/img/structure/B376206.png)

![5-methyl-4-[(3-methyl-2-thienyl)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B376209.png)


![1-[2-(4-methoxyphenyl)-4-phenyl-4H-chromen-3-yl]-N,N-dimethylmethanamine](/img/structure/B376212.png)
![2-(methylthio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B376215.png)
![2-[2-chloro-4-(trifluoromethyl)anilino]-3-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)butanamide](/img/structure/B376217.png)



